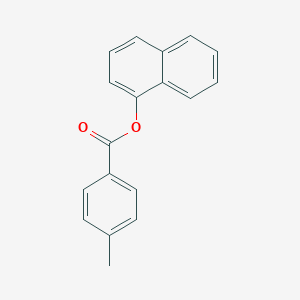

1-Naphthyl 4-methylbenzoate

Beschreibung

1-Naphthyl 4-methylbenzoate is an aromatic ester formed by the condensation of 1-naphthol and 4-methylbenzoic acid. Its molecular formula is C₁₈H₁₄O₂, with a molecular weight of 262.30 g/mol. This compound is characterized by a naphthyl group attached to the ester oxygen and a methyl-substituted benzoyl moiety. Its structure confers unique physicochemical properties, including low solubility in polar solvents and stability under ambient conditions.

Eigenschaften

Molekularformel |

C18H14O2 |

|---|---|

Molekulargewicht |

262.3 g/mol |

IUPAC-Name |

naphthalen-1-yl 4-methylbenzoate |

InChI |

InChI=1S/C18H14O2/c1-13-9-11-15(12-10-13)18(19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |

InChI-Schlüssel |

BTLXFSZDZHCEGW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Hydrolysis and Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 1-naphthol and 4-methylbenzoic acid (or its conjugate base). This reaction is critical for synthetic modifications and environmental degradation studies.

Mechanism :

-

Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water (Fig. 1A).

-

Base-mediated saponification : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release 1-naphtholate and 4-methylbenzoate ions (Fig. 1B) .

Conditions and Outcomes :

Electrophilic Aromatic Substitution (EAS)

The naphthalene and benzoate aromatic rings participate in EAS, with regioselectivity influenced by substituents.

Nitration

Nitration occurs preferentially on the electron-deficient benzoate ring due to the electron-withdrawing ester group. The methyl group at the para position directs nitration to the meta position (Fig. 2)2 .

Conditions :

-

Nitrating agent: HNO₃/H₂SO₄ mixture.

-

Temperature: 0–50°C.

-

Product: 1-Naphthyl 4-methyl-3-nitrobenzoate2.

Key Mechanistic Steps :

-

Generation of nitronium ion (NO₂⁺) in H₂SO₄.

-

Electrophilic attack at the meta position of the benzoate ring.

-

Deprotonation to restore aromaticity2.

Bromination

Bromination targets the naphthalene ring, which is more electron-rich than the benzoate ring. Reaction with Br₂ in acetic acid yields 4-bromo-1-naphthyl 4-methylbenzoate as the major product (Fig. 3) .

Experimental Data :

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| Br₂ (1.2 eq), AcOH | Acetic acid | 40°C | 85–90% |

Nucleophilic Acyl Substitution

The ester carbonyl is susceptible to nucleophilic attack, enabling transesterification and aminolysis.

Transesterification

Methanol or ethanol in acidic media replaces the 1-naphthyl group, forming methyl or ethyl 4-methylbenzoate (Fig. 4) .

Conditions :

Aminolysis

Primary amines (e.g., methylamine) react with the ester to form amides, though this pathway is less common due to steric hindrance from the naphthyl group .

Oxidation Reactions

Controlled oxidation targets the methyl group on the benzoate ring. Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the methyl group is converted to a carboxylic acid, yielding 1-naphthyl 4-carboxybenzoate (Fig. 5) .

Challenges :

-

Over-oxidation of the naphthalene ring can occur, leading to quinone derivatives.

-

Selectivity requires precise temperature control (50–70°C) .

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible at the brominated derivative but remain underexplored for the parent compound .

Vergleich Mit ähnlichen Verbindungen

1-Naphthyl 4-Methylbenzoate vs. (S)-Methyl 4-(1-Aminoethyl)benzoate

- Structural Differences: 1-Naphthyl 4-methylbenzoate: Features a naphthyl group and a methyl-substituted benzoyl ester. (S)-Methyl 4-(1-aminoethyl)benzoate: Contains an aminoethyl group and a methyl ester (C₁₀H₁₃NO₂, MW: 179.22 g/mol) .

- Functional Implications: The aminoethyl group in the latter enhances solubility in aqueous media, whereas the naphthyl group in the former increases hydrophobicity. The amino group enables hydrogen bonding, making (S)-methyl 4-(1-aminoethyl)benzoate more reactive in peptide coupling or pharmaceutical synthesis .

1-Naphthyl 4-Methylbenzoate vs. Carbaryl (1-Naphthyl N-Methylcarbamate)

- Functional Group: Carbaryl is a carbamate insecticide (C₁₂H₁₁NO₂, MW: 201.22 g/mol) with acute toxicity due to its acetylcholinesterase inhibition . 1-Naphthyl 4-methylbenzoate, as an ester, lacks the carbamate’s neurotoxic mechanism, suggesting a safer profile (though toxicity data for the ester is unavailable in the evidence).

Physicochemical Properties

Optical Properties

In fluorophore studies (), derivatives with 1-naphthyl and 4-methylbenzoate substituents exhibit distinct absorption spectra:

The naphthyl group induces a bathochromic shift (15 nm) in λabs1 due to extended π-conjugation, while the methylbenzoate group has negligible impact on λabs2 .

Solubility and Stability

- 1-Naphthyl 4-methylbenzoate : Predicted low water solubility due to the hydrophobic naphthyl group.

- Carbaryl : Similarly low solubility but higher reactivity in biological systems .

- (S)-Methyl 4-(1-aminoethyl)benzoate: Moderate solubility in ethanol/water mixtures, attributed to its polar amino group .

Substrate Utilization in Microbial Systems

- Preferential Utilization : Benzoate > succinate > 4-methylbenzoate in ternary substrate mixtures .

- Enzymatic Regulation : Pyruvate dehydrogenase (PdhB) and malic enzyme (MaeB) are downregulated during benzoate/4-methylbenzoate catabolism, indicating divergent pathways from succinate metabolism .

This suggests that ester derivatives like 1-naphthyl 4-methylbenzoate may undergo hydrolysis to 4-methylbenzoic acid before microbial degradation, though direct evidence is lacking.

Q & A

Q. What experimental methodologies are recommended for synthesizing 1-naphthyl 4-methylbenzoate and verifying its purity?

Synthesis typically involves esterification of 1-naphthol with 4-methylbenzoyl chloride under anhydrous conditions. Post-synthesis, purity verification requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (¹H NMR, 13C NMR). For example, LC-MS/MS data (e.g., molecular ion peaks at m/z 285.1289) confirm molecular identity . Purity standards (>98% by GC) are enforced using certified reference materials .

Q. How can kinetic parameters (e.g., kcat, KM) for enzymatic reactions involving 4-methylbenzoate derivatives be determined?

Initial velocity studies using double-reciprocal (Lineweaver-Burk) plots are standard. For instance, varying concentrations of CoA and ATP at fixed 4-methylbenzoate levels (20–100 μM) yield KM and kcat values via equation fitting. Reported values include kcat = 8.0 s⁻¹ and KM = 30 μM for 4-methylbenzoate .

Q. What safety protocols are critical when handling 1-naphthyl 4-methylbenzoate in laboratory settings?

Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Waste must be segregated and treated by certified hazardous waste services. Storage at 0–6°C is advised for stability .

Advanced Research Questions

Q. How can structural discrepancies in 1-naphthyl 4-methylbenzoate derivatives (e.g., dihedral angles) impact crystallographic analyses?

X-ray diffraction (XRD) reveals dihedral angles between aromatic rings (e.g., 47.98° in 4-chlorophenyl 4-methylbenzoate vs. 63.57° in 4-methylphenyl 4-methylbenzoate). These angles influence packing via C–H···O hydrogen bonds, affecting material properties like solubility . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., van der Waals vs. hydrogen bonding) .

Q. How do contradictory kinetic parameters arise in studies of 4-methylbenzoate-dependent enzymes, and how can they be reconciled?

Contradictions often stem from variable cofactor concentrations. For example, KM(ATP) shifts from 80 μM (at 1 mM CoA) to 180 μM (at 200 μM 4-methylbenzoate) due to substrate inhibition or allosteric effects . Researchers should validate assumptions (e.g., steady-state conditions) and use global fitting of kinetic data to resolve inconsistencies.

Q. What advanced spectroscopic techniques are suitable for probing electronic interactions in 1-naphthyl 4-methylbenzoate-based photonic materials?

UV-PL spectroscopy and time-resolved fluorescence can characterize charge-transfer states. For example, poly[methyl methacrylate-co-(N-(1-naphthyl)-N-phenylacrylamide)] shows unique absorbance peaks at 565 nm, correlating with π-π* transitions in the naphthyl group . Computational modeling (e.g., DFT) complements experimental data to predict photophysical behavior .

Q. How can 1-naphthyl 4-methylbenzoate derivatives act as selective inhibitors in biological systems?

Derivatives like 1-Naphthyl PP1 hydrochloride inhibit kinases (e.g., v-Src) by competitive binding at ATP sites. Specificity is achieved via steric complementarity between the naphthyl group and hydrophobic enzyme pockets. IC50 values are determined using fluorescence polarization assays .

Methodological Guidelines

8. Designing a kinetic study for 4-methylbenzoate-dependent enzymes:

- Use fixed ATP/CoA concentrations while titrating 4-methylbenzoate (20–100 μM).

- Fit data to the Michaelis-Menten equation or its modified forms (e.g., equation 2 in ).

- Validate with triplicate runs and error margins (e.g., ±0.6 s⁻¹ for kcat).

9. Resolving crystal structure ambiguities:

- Compare XRD data with structurally analogous compounds (e.g., 4MP4MBA vs. 4CP4CBA ).

- Calculate energy frameworks to prioritize dominant intermolecular forces .

10. Validating biological activity of derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.